molecular formula C13H8ClN3OS B8418164 N-(2-chloroquinolin-8-yl)thiazole-4-carboxamide

N-(2-chloroquinolin-8-yl)thiazole-4-carboxamide

Cat. No. B8418164
M. Wt: 289.74 g/mol
InChI Key: IZAGIWZRWXWHHY-UHFFFAOYSA-N
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Patent
US08685970B2

Procedure details

A solution of 2-chloroquinolin-8-amine (222 mg), thiazole-4-carboxylic acid (129 mg, 1 eq), HATU (570 mg, 1.5 eq), and DIEA (246 uL, 2.0 eq) in DMF (3 mL) was stirred at room temperature overnight. The product was precipitated by the addition of water (20 mL), the product was collected by filtration and recrystallized from methanol to obtain the product as a grey solid (194 mg).
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
246 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH2:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[S:13]1[CH:17]=[C:16]([C:18](O)=[O:19])[N:15]=[CH:14]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C=O)C>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH:12][C:18]([C:16]3[N:15]=[CH:14][S:13][CH:17]=3)=[O:19])[CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
222 mg
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)N
Name
Quantity
129 mg
Type
reactant
Smiles
S1C=NC(=C1)C(=O)O
Name
Quantity
570 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
246 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was precipitated by the addition of water (20 mL)
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1)NC(=O)C=1N=CSC1
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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